42-Fold Improvement in LSD1 Enzymatic Inhibition Relative to GSK-354 Reference Inhibitor
The pyrrolo[2,3-c]pyridine scaffold bearing a 7-amino substituent enables a 42-fold increase in LSD1 inhibitory potency compared to the previously reported clinical candidate GSK-354. The optimized derivative (compound 46, LSD1-UM-109) derived from 1H-pyrrolo[2,3-c]pyridin-7-amine achieved an enzymatic IC₅₀ of 3.1 nM, whereas GSK-354 exhibited an IC₅₀ of 130 nM in the same assay system [1].
| Evidence Dimension | LSD1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 3.1 nM (compound 46 derived from 1H-pyrrolo[2,3-c]pyridin-7-amine scaffold) |
| Comparator Or Baseline | GSK-354 (IC₅₀ = 130 nM) |
| Quantified Difference | 42-fold improved potency |
| Conditions | LSD1 enzymatic assay |
Why This Matters
This 42-fold potency gain demonstrates that the 7-amino-6-azaindole core is not merely a generic azaindole scaffold but enables specific interactions that are critical for achieving nanomolar LSD1 inhibition, directly impacting lead optimization timelines and resource allocation in epigenetic drug discovery programs.
- [1] Discovery of Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Core.ac.uk. Compound 46 (LSD1-UM-109) LSD1 enzymatic IC₅₀ = 3.1 nM vs GSK-354 IC₅₀ = 130 nM. View Source
